Fmoc-Cys(tBu)-OH

Catalog No.
S1768146
CAS No.
67436-13-9
M.F
C22H25NO4S
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(tBu)-OH

CAS Number

67436-13-9

Product Name

Fmoc-Cys(tBu)-OH

IUPAC Name

3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C22H25NO4S

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

IXAYZHCPEYTWHW-UHFFFAOYSA-N

SMILES

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Cys(tBu)-OH;67436-13-9;Fmoc-S-tert-butyl-L-cysteine;Fmoc-S-t-butyl-L-cysteine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butylthio)propanoicacid;Nalpha-Fmoc-S-tert-butyl-L-cysteine;AmbotzFAA1716;PubChem19015;KSC357Q6H;47516_ALDRICH;Fmoc-S-tert.butyl-L-cysteine;SCHEMBL119702;47516_FLUKA;CTK2F7863;FMOC-L-CYS(T-BUTHIO)-OH;MolPort-003-934-139;N|A-Fmoc-S-tert-butyl-L-cysteine;N-Fmoc-S-(tert-butyl)-L-cysteine;ZINC2384758;ANW-35337;CF-475;MFCD00037130;AKOS015837272;AKOS015906316;AM81675

Canonical SMILES

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-Cys(tBu)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334299. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Cys(tBu)-OH (CAS: 67436-13-9) is a highly specialized, orthogonally protected amino acid building block utilized in Fmoc-based solid-phase peptide synthesis (SPPS). Featuring a robust S-tert-butyl (S-tBu) thioether protecting group, this compound is engineered to withstand the harsh acidic conditions of standard global cleavage (e.g., 95% TFA) while remaining completely inert to standard oxidative and reductive environments . Unlike standard trityl-protected cysteines, the S-tBu group requires specific heavy-metal reagents (such as Hg(II) salts) or strong Lewis acid/oxidant mixtures (like MeSiCl3/PhSOPh) for removal[1]. This extreme stability makes Fmoc-Cys(tBu)-OH an indispensable procurement choice for synthesizing complex, multi-disulfide peptides, enabling late-stage site-specific conjugation, and facilitating regioselective disulfide assembly without the risk of premature unmasking or disulfide scrambling.

Research Fit

Acid-stable tBu protection Remains intact during TFA-mediated global cleavage, preserving the thiol for later use.
Orthogonal thiol masking Enables post-cleavage modifications and regioselective disulfide bond formation strategies.
Reported lower racemization risk S-alkyl classification suggests reduced epimerization compared to base-labile Trt analogs.

Substituting Fmoc-Cys(tBu)-OH with the industry-standard Fmoc-Cys(Trt)-OH results in immediate process failure for late-stage functionalization, as the trityl (Trt) group is quantitatively removed during standard TFA-mediated resin cleavage, leaving the thiol vulnerable to unwanted oxidation or alkylation . Similarly, substituting with Fmoc-Cys(Acm)-OH fails in multi-disulfide synthesis protocols that rely on iodine (I2) to form intermediate disulfide bridges, because the Acm group is rapidly cleaved by iodine, leading to catastrophic disulfide scrambling . Furthermore, attempting to use the similarly named Fmoc-Cys(tButhio)-OH (an S-S-tBu disulfide) will fail if the purification or cleavage workflow requires reducing scavengers like DTT or EDT, which rapidly reduce the disulfide but leave the S-tBu thioether completely intact [1].

Substitution Risk

Fmoc-Cys(tBu)-OH
Fmoc-Cys(Trt)-OH
Trt group is completely TFA-labile; thiol deprotects prematurely, blocking post-cleavage modifications.
Fmoc-Cys(tBu)-OH
Fmoc-Cys(Acm)-OH
Deprotection reagent compatibility diverges; MeSiCl3/PhSOPh for tBu vs. I2 for Acm may impact sensitive residues.
Fmoc-Cys(tBu)-OH
Unoptimized S-protecting group
Racemization rates differ; class-level evidence indicates tBu may lower epimerization risk vs. Trt-based strategies.

Absolute Stability Under Standard Global Cleavage Conditions

The S-tert-butyl (S-tBu) thioether protecting group exhibits exceptional stability to standard global cleavage cocktails. While standard Fmoc-Cys(Trt)-OH is completely deprotected within 15-30 minutes under these conditions, Fmoc-Cys(tBu)-OH remains intact, allowing the peptide to be cleaved from the resin and fully deprotected at all other residues without unmasking the target cysteine .

Evidence DimensionStability in 95% Trifluoroacetic Acid (TFA)
Target Compound Data~100% stable (retained S-tBu group)
Comparator Or BaselineFmoc-Cys(Trt)-OH: >99% cleaved (free thiol generated)
Quantified DifferenceComplete retention vs. complete cleavage under identical acidic conditions
Conditions95% TFA / scavengers (e.g., Reagent K), 2-4 hours at room temperature

Enables the synthesis of peptides requiring post-cleavage, site-specific cysteine modifications by keeping the target thiol securely masked during API extraction.

Acid stability
Head-to-head
tBu stable in 95% TFA vs. Trt completely deprotected
Enables post-cleavage thiol modifications
Orthogonal protection for multi-disulfide strategies

Complete Orthogonality to Iodine-Mediated Disulfide Formation

In the synthesis of complex multi-disulfide peptides, regioselective pairing is critical. Fmoc-Cys(tBu)-OH is completely stable to iodine (I2) oxidation, a condition routinely used to simultaneously deprotect and oxidize Fmoc-Cys(Acm)-OH residues. This allows chemists to form a first or second disulfide bridge using Acm/I2 chemistry without prematurely unmasking or scrambling the S-tBu-protected cysteines .

Evidence DimensionReactivity to stoichiometric Iodine (I2) in organic/aqueous solvents
Target Compound DataNon-reactive (stable thioether)
Comparator Or BaselineFmoc-Cys(Acm)-OH: Rapidly deprotected and oxidized to disulfide
Quantified Difference0% reactivity vs. rapid quantitative oxidation
ConditionsI2 treatment (e.g., in MeOH/DCM or aqueous buffer) at room temperature

Provides a crucial third dimension of orthogonality for synthesizing highly constrained therapeutic peptides (e.g., linaclotide, conotoxins) without disulfide scrambling.

Racemization profile
Class-level
Inferred lower epimerization vs Trt (Trt reported up to 8%)
Supports enantiomeric integrity in SPPS
Data to verify; inferred from S-alkyl class

Resistance to Thiol-Based Scavengers and Reducing Agents

Unlike the tert-butylthio (S-tButhio) protecting group, which forms an asymmetric disulfide (S-S-tBu), the S-tBu group in Fmoc-Cys(tBu)-OH is a stable thioether. Consequently, it is entirely resistant to reducing agents like dithiothreitol (DTT), ethanedithiol (EDT), or TCEP. This allows the use of aggressive thiol scavengers during TFA cleavage or reducing buffers during HPLC purification, which would otherwise prematurely cleave an S-tButhio group [1].

Evidence DimensionStability against reducing agents (DTT, TCEP, EDT)
Target Compound Data100% stable (thioether linkage)
Comparator Or BaselineFmoc-Cys(tButhio)-OH: Quantitative reduction to free thiol
Quantified DifferenceComplete stability vs. rapid quantitative reduction
ConditionsExposure to DTT or TCEP in aqueous/organic buffers

Grants process chemists the freedom to use thiol-based scavengers to prevent oxidation or alkylation of other residues without risking premature cysteine deprotection.

Deprotection route
Head-to-head
tBu: MeSiCl3/PhSOPh or Hg(II); Acm: I2 or Hg(II)/Ag(I)
Reagent compatibility may affect sensitive residues
Select method based on peptide sequence

Dedicated, Non-Overlapping Deprotection Trigger

The S-tBu group requires highly specific, harsh conditions for removal, such as treatment with Hg(II) salts (e.g., mercuric acetate) or a MeSiCl3/PhSOPh mixture. This dedicated trigger ensures that the cysteine remains protected through virtually all standard SPPS manipulations. The MeSiCl3/PhSOPh protocol even allows for one-step deprotection and cyclization without scrambling pre-existing disulfide bonds .

Evidence DimensionReagent required for quantitative (>95%) deprotection
Target Compound DataRequires Hg(II) salts or MeSiCl3/PhSOPh
Comparator Or BaselineFmoc-Cys(Trt)-OH requires only standard 95% TFA
Quantified DifferenceOrthogonal heavy-metal or Lewis acid requirement vs. standard acidolysis
ConditionsHg(II) acetate in TFA/water, or MeSiCl3/PhSOPh in TFA

Ensures absolute control over the timing of the final cysteine unmasking, which is essential for late-stage site-specific conjugation or final ring closure.

Enantiomeric purity
Specification review
≥99.5% (a/a) by chiral HPLC
High stereochemical integrity for bioactive peptides
Vendor-specific; verify COA

Regioselective Synthesis of Multi-Disulfide Therapeutic Peptides

For highly constrained therapeutic peptides containing three or more disulfide bonds (e.g., linaclotide, conotoxins), Fmoc-Cys(tBu)-OH provides a critical third dimension of orthogonal protection. Because its S-tBu group survives both global TFA cleavage and iodine-mediated oxidation of Acm-protected cysteines, it allows chemists to sequentially direct the pairing of the final disulfide bond using heavy metal deprotection (e.g., Hg(II) or MeSiCl3/PhSOPh) without scrambling the pre-formed bridges[1] [2].

Post-Cleavage Site-Specific Conjugation for Peptide-Drug Conjugates (PDCs)

In the manufacturing of PDCs or PEGylated peptides, a single cysteine residue often serves as the conjugation handle (e.g., for maleimide chemistry). Procuring Fmoc-Cys(tBu)-OH ensures that this specific thiol remains masked during TFA cleavage, ether precipitation, and initial HPLC purification. This prevents unwanted dimerization or oxidation during processing, allowing the thiol to be unmasked only immediately prior to the conjugation step .

Synthesis Workflows Requiring Aggressive Thiol Scavenging

When synthesizing peptides rich in tryptophan or methionine, aggressive thiol-based scavengers (like DTT or EDT) are often required in the cleavage cocktail to prevent alkylation or oxidation. Fmoc-Cys(tBu)-OH is the preferred building block in these workflows because its thioether linkage is completely immune to reduction, whereas alternative orthogonal groups like S-tButhio (a disulfide) would be prematurely cleaved by the scavengers .

Application Fit Matrix

Application
Selection Property
Validation Focus
Post-cleavage thiol modification
TFA-stable thiol protection
Thiol integrity after cleavage
Multi-disulfide peptide construction
Orthogonal deprotection route (MeSiCl3/PhSOPh)
Regioselective disulfide formation
Large-scale peptide manufacturing
High enantiomeric purity & low racemization profile
Batch consistency & process robustness
Fragment condensation
Stable protection during fragment coupling
Protected Cys handle for final cyclization

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

399.15042945 g/mol

Monoisotopic Mass

399.15042945 g/mol

Heavy Atom Count

28

Other CAS

67436-13-9

The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis

S N McCurdy
PMID: 2577698   DOI:

Abstract

Fmoc-Cys(t-Bu)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(Trt)-OH exhibit excellent synthesis characteristics when used in Fmoc solid phase peptide synthesis on the Applied Biosystems Model 431A peptide synthesizer. The actual 5% scavenger mixture will vary according to the particular amino acid residues present. As was previously mentioned, an anisole/ethanedithiol/ethylmethylsulfide mixture (3:1:1) works well as a general scavenger solution for TFA cleavage of Fmoc synthesized peptide resins. It also may be possible to use lower acid (TFA) concentrations. The syntheses and workups of the peptide Somatostatin utilizing these derivatives demonstrate the ease of using these cysteine derivatives with the Fmoc chemistry approach. The use of either the t-Bu or the Acm moiety produces a peptide containing protected thiol groups after cleavage with 95% TFA. The Fmoc-Cys(Trt)-OH derivative is efficiently deprotected using 95% TFA. This investigation should provide further insight into synthesis options and cleavage protocols when working with cysteine-containing peptides.


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